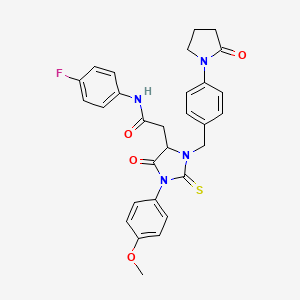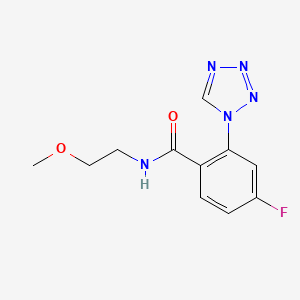
C11H12FN5O2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound with the molecular formula C11H12FN5O2 is a fluorinated organic molecule. It is known for its applications in various fields, including medicinal chemistry and pharmaceuticals. This compound is characterized by the presence of a fluorine atom, which often imparts unique properties to organic molecules, such as increased metabolic stability and altered biological activity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of C11H12FN5O2 typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the core structure: The initial step involves the formation of the core structure through a series of condensation and cyclization reactions.
Introduction of the fluorine atom: The fluorine atom is introduced using fluorinating agents such as or under controlled conditions.
Final modifications:
Industrial Production Methods
Industrial production of This compound often employs optimized synthetic routes to maximize yield and purity. This includes the use of high-throughput reactors and continuous flow systems to ensure consistent production. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
C11H12FN5O2: undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as or .
Reduction: Reduction reactions can be carried out using reducing agents like or .
Substitution: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium iodide in acetone.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids , while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
C11H12FN5O2: has a wide range of applications in scientific research, including:
Medicinal Chemistry: It is used in the development of pharmaceuticals due to its potential biological activity.
Biology: The compound is studied for its interactions with biological macromolecules such as proteins and nucleic acids.
Industry: It is used in the synthesis of advanced materials and as a building block for more complex molecules.
Mecanismo De Acción
The mechanism of action of C11H12FN5O2 involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom often enhances the compound’s binding affinity and selectivity. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.
Comparación Con Compuestos Similares
C11H12FN5O2: can be compared with other fluorinated organic compounds, such as:
C11H12N2O2: This compound lacks the fluorine atom, resulting in different biological activity and stability.
C11H12ClN5O2: The presence of a chlorine atom instead of fluorine alters the compound’s reactivity and interactions.
The uniqueness of This compound lies in its fluorine atom, which imparts distinct properties that are valuable in various applications.
Propiedades
Fórmula molecular |
C11H12FN5O2 |
|---|---|
Peso molecular |
265.24 g/mol |
Nombre IUPAC |
4-fluoro-N-(2-methoxyethyl)-2-(tetrazol-1-yl)benzamide |
InChI |
InChI=1S/C11H12FN5O2/c1-19-5-4-13-11(18)9-3-2-8(12)6-10(9)17-7-14-15-16-17/h2-3,6-7H,4-5H2,1H3,(H,13,18) |
Clave InChI |
DTBFUIPFGCRVMJ-UHFFFAOYSA-N |
SMILES canónico |
COCCNC(=O)C1=C(C=C(C=C1)F)N2C=NN=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![6-(1H-indazol-6-yl)-N-(3-methoxy-4-morpholin-4-ylphenyl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B12636591.png)
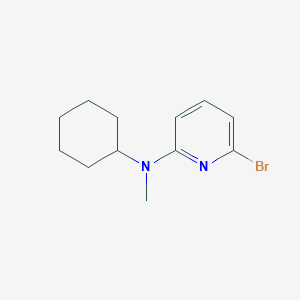
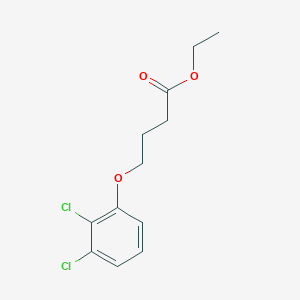
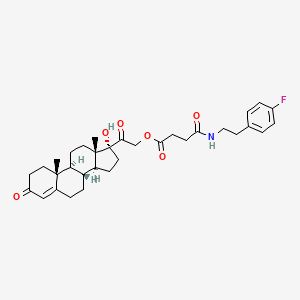
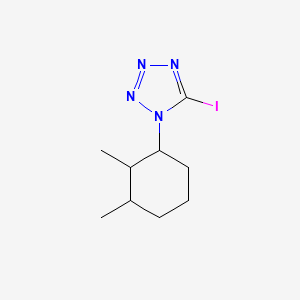
![Cyclopentanol, 4-[4-[[(1S)-2,3-dihydro-1H-inden-1-yl]amino]-7H-pyrrolo[2,3-d]pyrimidin-7-yl]-2-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B12636630.png)
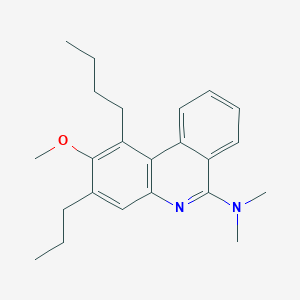

![5-[(2-Chlorophenyl)methoxy]-2-methylbenzoic acid](/img/structure/B12636644.png)
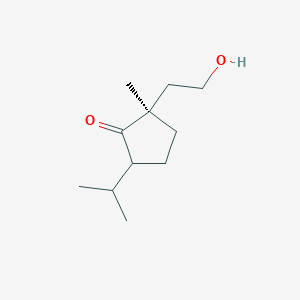
![3-Benzylidene-1,4-dimethyl-2-oxabicyclo[2.2.2]oct-5-ene](/img/structure/B12636658.png)
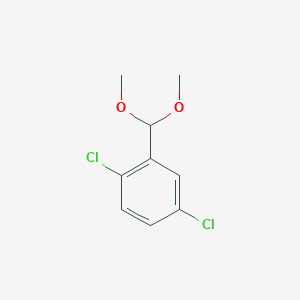
methanone](/img/structure/B12636667.png)
